molecular formula C10H12N2O B010506 Serotonin CAS No. 50-67-9

Serotonin

Cat. No. B010506
CAS RN: 50-67-9
M. Wt: 176.21 g/mol
InChI Key: QZAYGJVTTNCVMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Serotonin synthesis is a well-regulated process predominantly occurring in the serotonergic neurons of the central nervous system and the enterochromaffin cells of the gastrointestinal tract. The synthesis starts from the amino acid tryptophan, which undergoes hydroxylation by tryptophan hydroxylase to form 5-hydroxytryptophan, and subsequent decarboxylation by aromatic L-amino acid decarboxylase yields serotonin. This process is tightly regulated and influenced by factors such as the availability of tryptophan and the activity of the synthesizing enzymes (Boadle-Biber, 1993; Hamon & Glowinski, 1974).

Molecular Structure Analysis

The molecular structure of serotonin, featuring a bicyclic indole ring system attached to an amino group via an ethyl side chain, is crucial for its interaction with serotonin receptors and the serotonin transporter. Structural studies, particularly X-ray crystallography, have elucidated the binding modes of serotonin and its analogs to its receptors, revealing the importance of the indole ring and amino group in receptor recognition and activation (Wang et al., 2013).

Chemical Reactions and Properties

Serotonin undergoes various enzymatic reactions, including its synthesis and catabolism by monoamine oxidase (MAO) into 5-hydroxyindoleacetic acid (5-HIAA), a major metabolite. The chemical reactivity of serotonin, particularly its hydroxyl group, plays a role in its binding to receptors and its ability to be sequestered into vesicles by the vesicular monoamine transporter ([Berger, Gray, & Roth, 2009](https://consensus.app/papers/expanded-biology-serotonin-berger/25438b6afc10545ba94ed5dacdfd6c23/?utm_source=chatgpt)).

Scientific Research Applications

  • Neuropsychiatric Research : Serotonin research has focused on its role in the aetiology and pathogenesis of affective disorders like depression, with studies identifying central cytoarchitectonic structures, receptor subtypes, and neurobiochemical mechanisms involved (Lesch & Beckmann, 1990). Additionally, serotonin receptor imaging is utilized in determining the pathophysiology of brain disorders, influencing novel therapeutic strategies and treatment predictions (Parsey, 2010).

  • Developmental Biology : Research indicates serotonergic signaling's crucial role in embryonic morphogenesis, including gastrulation, craniofacial and bone patterning, and generating left-right asymmetry (Levin, Buznikov, & Lauder, 2006).

  • Pharmacology and Therapeutics : Serotonin is central to the development of psychotropic drugs for mood, anxiety, stress, aggression, feeding, cognition, and sexual behavior, leading to drugs like fluvoxamine, eltoprazine, and flesinoxan (Olivier, 2015). Pharmacogenetic research is examining genetic influences on therapeutic responses to drugs affecting the serotonin system in neuropsychiatric disorders (Veenstra-VanderWeele, Anderson, & Cook, 2000).

  • Gastroenterology : As a gastrointestinal signaling molecule, serotonin initiates peristaltic and secretory reflexes and transmits information to the central nervous system. Selective drugs like tegaserod modulate it therapeutically for treating conditions like IBS and nausea associated with cancer chemotherapy (Gershon & Tack, 2007).

  • Cardiovascular and Neurological Studies : Serotonin influences cardiovascular function, bowel motility, ejaculatory latency, and bladder control. Specific serotonin receptors are targeted to treat various diseases (Berger, Gray, & Roth, 2009). Moreover, serotonin's deficiency is linked to conditions like depression, schizophrenia, Alzheimer's disease, and Parkinson's disease, emphasizing its critical role in mood maintenance and the importance of understanding its contributions to behavior and cognition (Weng et al., 2015).

  • Cancer Research : Studies suggest serotonin receptors 1B and 2B as new cytotoxic targets in human hepatocellular cancer (Soll et al., 2012).

  • Psychopharmacological Research : Understanding complex neuronal pathways and utilizing technological advances can reveal novel drug targets for psychiatric disorders, potentially improving human health and social well-being (Green & Marsden, 2013).

properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAYGJVTTNCVMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075330
Record name Serotonin
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Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Serotonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

25.5 mg/mL
Record name Serotonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Serotonin

CAS RN

50-67-9
Record name Serotonin
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Record name Serotonin
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Record name Serotonin
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Record name Serotonin
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Record name 3-(2-aminoethyl)indol-5-ol
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Record name SEROTONIN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Serotonin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000259
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

5-HT2A receptor binding assay was performed in reference to a method described by Hirose et al. (Japan. J. Pharmacol., 53, 321-329, 1990). After a reaction in a total volume of 200 μL of 50 mM Tris-HCl (pH=7.6) buffer solution containing 50 μL of [3H]-ketanserin (final concentration 1 nM), 1 μL of test drug in DMSO, and 149 μL of human 5-HT2A receptor-expressing CHO cell membrane sample, human 5-HT2A receptor binding activity of [3H]-ketanserin was measured. The reaction solution let stand for 15 minutes at 37° C., and then it was quickly added on a glass fiber filter plate (Multiscreen FB, Millipore inc.) coated with 0.05% Brij 35 and filtered under reduced pressure. The glass fiber filter was washed with 200 μL of ice-cooled 50 mM Tris-HCl (pH=7.6) twice, repeatedly filtered under reduced pressure, and then transferred to a vial containing 4 mL of Ecoscint A (National Diagnostics inc.). The residual radioactivity on the glass fiber filter was measured by a liquid scintillation counter. Nonspecific binding was measured in the presence of 10 μM of MDL-100907, and [3H]-ketanserin binding inhibition rate in the presence of 1 nM or 10 nM of test drug was determined. The results are shown in Tables 8 to 13.
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0 (± 1) mol
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[3H]-ketanserin
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50 μL
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[3H]-ketanserin
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Synthesis routes and methods II

Procedure details

For the experiment, helical segments of the basilar artery of pigs were used which were isolated from pig brains supplied by a slaughterhouse. Each strip was fixed in an organ bath consisting of 10 ml of a modified Tyrode solution such that the tissue was under a tension of 10 mN. Tyrode solution is an aqueous solution containing per liter 150.0 mmol of NaCl, 4.0 mmol of KCl, 1.8 mmol of CaCl2.2H2O, 1.1 mmol of MgCl2.6H2O, 25.0 mmol NaHCO3, 0.3 mmol of NaH2PO4.H2O and 11.1 mmol of glucose. The solution was modified by adding 10-8 mol/l of indomethacin, 10-7 mol/l of atropine and 10-7 mol/l of propanolol and adjusted to pH=7.4. The bath was aerated with a mixture of 95% O2 and 5% CO2. After an equilibration phase of 1 hour a contraction of the tissue was produced twice, in each case by addition of serotonin at a concentration of 10-5 mol/l and the preparation was subsequently washed out. The contraction effect was then measured with increasing serotonin concentration and a cumulative concentration effect curve for serotonin was drawn up. A cumulative concentration effect curve was drawn up for the test substance on the same preparation (after washing out again).
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150 mmol
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4 mmol
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[Compound]
Name
CaCl2.2H2O
Quantity
1.8 mmol
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[Compound]
Name
MgCl2.6H2O
Quantity
1.1 mmol
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reactant
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25 mmol
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[Compound]
Name
NaH2PO4.H2O
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atropine
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Synthesis routes and methods III

Procedure details

3-Acetyl-7,8-dihydrofuro[2,3-g]indole To stirred N,N-dimethylacetamide (2.1 mL) under Ar at 0° C. was added phosphorous oxychloride (1.0 mL, 10.7 mmol) dropwise over 10 min. The resultant pale yellow mixture was allowed to warm to ambient temperature, then a solution of 7,8-dihydrofuro[2,3-g]indole (800 mg, 5.0 mmol) in N,N-dimethylacetamide (1.5 mL) was added over 3 min and the mixture was stirred for 2 h. The resultant suspension was heated at 65° C. for 30 min, then cooled in an ice-water bath. Ice (10 g) was added portionwise to the stirred mixture followed by the cautious addition of 20% aqueous sodium hydroxide (10 mL), then water (15 mL). The resultant mixture was heated to reflux for 10 min then cooled to room temperature and diluted with ice-water (50 mL). The suspension was filtered-off and dried to give the crude product (870 mg, 86%) as a beige solid. Recrystallisation from hot ether (10 mL) afforded the product (746 mg, 74%) as a cream-coloured solid: m.p. 233–234.5° C.; NMR (400 MHz, DMSO-d6) δH 2.41 (3H, s), 3.32 (1H, 2H, t, J 8.5 Hz), 4.58 (2H, t, J 8.5 Hz), 6.69 (1H, d, J 8.5 Hz), 7.91 (1H, d, J 8.5 Hz), 8.18 (1H, d, J 3.0 Hz) and 11.76 (1H, br s). 3-Ethyl-7,8-dihydrofuro[2,3-g]indole To a stirred mixture of 3-acetyl-7,8-dihydrofuro[2,3-g]indole (721 mg, 3.58 mmol) in tetrahydrofuran (25 mL) under an atmosphere of Ar at ambient temperature was added, over 5 min, borane (1.0 M in THF; 18 mL, 18 mmol). The resultant mixture was stirred at ambient temperature for 30 min, then heated to reflux for 2 h before cooling to room temperature. Acetone (25 mL) was added and the mixture was heated to reflux for a further 30 min. The mixture was cooled to room temperature then all solvent was removed in vacuo. Methanol (40 mL) was added, and the mixture was again heated to reflux for 30 min, then cooled to room temperature followed by solvent removal in vacuo. Purification by flash column chromatography [SiO2; ethyl acetate-heptane (1:4)] afforded the product (302 mg, 45%) as a white solid: m.p. 91–92.5° C.; Found: C, 76.90; H, 7.02; N, 7.44%. C12H13NO requires: C, 76.98; H, 7.00; N, 7.48%. (S)-1-[2-(tert-Butoxycarbonylamino)propyl]-3-ethyl-7,8-dihydrofuro[2,3-g]indole (S)-1-[2-(tert-Butoxycarbonylamino)propyl]-3-ethyl-7,8-dihydrofuro[2,3-g]indole was prepared according to the method described in Example 1, using 3-ethyl-7,8-dihydrofuro[2,3-g]indole (284 mg, 1.52 mmol). Purification through a short plug of silica (dichloromethane eluant) followed by trituration with hot methanol afforded the product (225 mg, 43%) as a white solid: m.p. 185–186° C. (dec.); NMR (400 MHz, CDCl3) δH 1.11 (2H, d, J 6.5 Hz, 1.29 (3H, t, J 7.5 Hz), 1.41 (9H, br s), 2.70 (2H, qd, J 7.5, 1.0 Hz), 3.43–3.68 (2H, m), 3.89–4.05 (2H, m), 4.10–4.53 (2H, m), 4.60–4.67 (2H, m), 6.69 (2H, m) and 7.31 (1H, d, J 8.5 Hz). (2′S, 3R) and (2′S, 3S)-1-[2-(tert-Butoxycarbonylamino)propyl]-3-ethyl-2,3,7,8-tetrahydrofuro[2,3-g]indoles To a stirred solution of (S)-1-[2-(tert-butoxycarbonylamino)propyl]-3-ethyl-7,8-dihydrofuro[2,3-g]indole (209 mg, 0.69 mmol) in acetic acid (20 mL) under Ar at 5° C. was added sodium cyanoborohydride (130 mg, 2.00 mmol), and the resultant mixture was stirred at ambient temperature for 16 h. The reaction was poured onto ice-water (75 mL) and ammonium hydroxide was added portionwise (to pH 9–10). The mixture was extracted with chloroform (3×40 mL). The combined organic extracts were washed with brine (40 mL), dried (MgSO4) and the solvent removed in vacuo to afford the crude products (228 mg, 109%) as a 2:1 mixture of diastereoisomers [as determined by 1H-NMR (400 MHz)—by integration of the CHCH3 doublets]. The crude products were dissolved in dichloromethane (1 mL) and were separated into the constituent single diastereomers by repeat injection (50 μL injections) onto a semi-preparative chiral HPLC column [ChiralCel OD, hexane-2-propanol (95:5), 3 mL/min, 210 nm]. This procedure afforded Isomer 1 (95 mg, 45%) as a white solid: LC [ABZ+(15 cm×4.6 mm; 5 μm); 210 nm; 1 mL/min; methanol-10 mM aqueous ammonium acetate solution (80:20)] 99.1% (4.53 min); MS (ES+) m/z 291 [M+H−(CH3)2C═CH2]+; and Isomer 2 (50 mg, 24%) as a colourless oil (which slowly crystallised to a white solid): LC [ABZ+(15 cm×4.6 mm; 5 μm); 210 nm; 1 mL/min; methanol-10 mM aqueous ammonium acetate solution (80:20)] 98.0% (4.58 min); MS (ES+) m/z 291 [M+H−(CH3)2C═CH2]+. [2S,3(R or S)]-1-(3-Ethyl-2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)-2-propylamine fumarate Salt formation was carried-out according to the method described in Example 1, affording the title compound (76.5 mg, 77%) as a white solid (fumarate): LC [ABZ+(15 cm×4.6 mm; 5 μm); 210 nm; 1 mL/min; methanol-10 mM aqueous ammonium acetate solution (70:30)] 98.3% (2.98 min); Found: C, 63.04; H, 7.28; N, 7.79%. C19H26N2O5 requires: C, 62.97; H, 7.23; N, 7.73%. [2S,3(S or R)]-1-(3-Ethyl-2,3,7,8-tetrahydrofuro[2,3-g]indol-1-yl)-2-propylamine fumarate Salt formation was carried-out according to the method described in Example 1, affording the title compound (37.6 mg, 62%) as a white solid (1.5 fumarate): NMR (400 MHz, DMSO) δH 0.90 (3H, t, J 7.5 Hz); 1.23 (3H, d, J 6.5 Hz); 1.36–1.50 (1H, m); 1.65–1.77 (1H, m); 2.93–3.04 (2H, m); 3.08–3.31 (4H, m); 3.32–3.44 (1H, m); 3.45–3.55 (1H, m); 4.36–4.47 (2H, m); 6.60 (1H, d, J 7.5 Hz); 6.48 (3H, s); 6.74 (1H, d, J 7.5 Hz) and 2.8–4.6 (very broad hump—NH3+); LC [ABZ+(15 cm×4.6 mm; 5 μm); 210 nm; 1 mL/min; methanol-10 mM aqueous ammonium acetate (70:30)] 97% (3.06 min).
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(2′S, 3S)-1-[2-(tert-Butoxycarbonylamino)propyl]-3-ethyl-2,3,7,8-tetrahydrofuro[2,3-g]indoles
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(S)-1-[2-(tert-butoxycarbonylamino)propyl]-3-ethyl-7,8-dihydrofuro[2,3-g]indole
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Yield
45%

Synthesis routes and methods IV

Procedure details

The affinity was determined by competition experiments using [3H]-paroxetine. The membranes are prepared from the frontal cortex of the rat and are incubated in triplicate with 0.25 nM [3H]-paroxetine and the compound being tested in a final volume of 0.4 ml, for 2 hours at 25° C. The incubation buffer contains 50 mM TRIS-HCl (pH 7.4), 120 mM NaCl and 5 mM KCN. The non-specific binding is determined using 10 μM citalopram.
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[3H]-paroxetine
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Synthesis routes and methods V

Procedure details

A preliminary experiment was conducted on groups of 2 male Sprague-Dawley rats each, weighing 220-250 g. Hyperammoniemia was induced by administration of 5 moles/kg i.p. of ammonium acetate one hour before sacrifice. 3-Indolpyruvic acid was administered in 10 mg/kg p.o. doses one hour before the ammonium acetate, that is 2 hours before sacrifice. After decapitation, the cerebral hemispheres were rapidly removed, weighed and homogenized with a double volume of physiological solution +0,1 ml of 20% vitamin C. 1 ml of homogenate was treated with 0,43 ml of 12% TCA and 0,025 ml of 20% vitamin C. After standing for 5 minutes at 5° C., the mixture was centrifuged at 11,000 revolutions per minute in a Sorvall centrifuge, SS 34 rotor, for 10 minutes at 5° C. The supernatant was removed and injected into a high pressure liquid chromatograph, equipped with a RP-8 column (Merck). Administration of 3-indolpyruvic acid led in one case to a 20% increase, and in the other a 50% increase in brain serotonin.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,870,000
Citations
LF Mohammad‐Zadeh, L Moses… - Journal of veterinary …, 2008 - Wiley Online Library
… animals with serotonin toxicity. This paper provides a review the physiology of serotonin and … Furthermore, we will review the emerging problem of serotonin toxicity known as serotonin …
Number of citations: 585 onlinelibrary.wiley.com
J Volpi-Abadie, AM Kaye, AD Kaye - Ochsner Journal, 2013 - ochsnerjournal.org
Background Serotonin syndrome is a potentially life-threatening syndrome that is precipitated by the use of serotonergic drugs and overactivation of both the peripheral and central …
Number of citations: 373 www.ochsnerjournal.org
M Berger, JA Gray, BL Roth - Annual review of medicine, 2009 - annualreviews.org
Serotonin is perhaps best known as a neurotransmitter that modulates neural activity and a … “expanded serotonin biology” and discuss how drugs targeting specific serotonin receptors …
Number of citations: 264 www.annualreviews.org
MA Geyer, FX Vollenweider - Trends in pharmacological sciences, 2008 - cell.com
… of serotonin research is closely related to the study of hallucinogenic drugs that function as agonists at serotonin-… diethylamide (LSD), psilocybin and serotonin. Sixty years of study have …
Number of citations: 506 www.cell.com
F Chaouloff, O Berton, P Mormède - Neuropsychopharmacology, 1999 - nature.com
Forty-five years after its discovery, brain serotonin (5-HT) is still the subject of intense research aimed at understanding its role in stress adaptation. At the presynaptic level, numerous …
Number of citations: 324 www.nature.com
C Jonnakuty, C Gragnoli - Journal of cellular physiology, 2008 - Wiley Online Library
… of basic serotonin physiology in the human body. Here, we describe serotonin biochemistry and … to our understanding of serotonin physiology. We report the well-established role of …
Number of citations: 233 onlinelibrary.wiley.com
H Sternbach - Am J Psychiatry, 1991 - Citeseer
Objective and Method: A review of the literature on the serotonin syndrome in animals and human beings was conducted, and I2 reports of 3 8 cases in human patients were then …
Number of citations: 837 citeseerx.ist.psu.edu
IH Page - Physiological reviews, 1954 - journals.physiology.org
and the other inhibitory to rabbit’s intestine. Hirudinized blood did not yield the stimulating substance. Hemolyzed or washed red cells gave up stimulating substance when dialyzed …
Number of citations: 368 journals.physiology.org
JG Hensler - Basic neurochemistry, 2012 - Elsevier
… Serotonin also plays an important role in mental processes, mood and cognition, and is … The transporter for serotonin and the numerous subtypes of receptor for serotonin are targets for …
Number of citations: 99 www.sciencedirect.com
DE Nichols, CD Nichols - Chemical reviews, 2008 - ACS Publications
Serotonin, 5-hydroxytryptamine (5-HT), is one of the class of monoamine neurontransmitters, all of which have a chemical template comprised of a basic amino group separated from an …
Number of citations: 145 pubs.acs.org

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